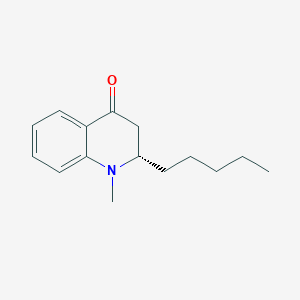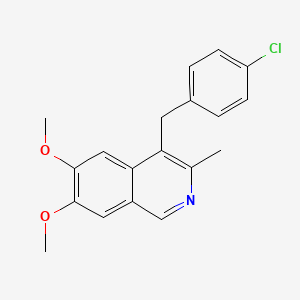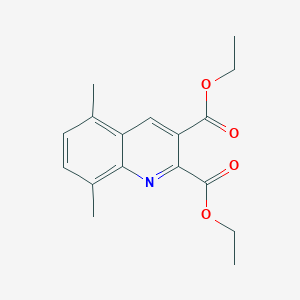![molecular formula C21H40N2O2 B12894951 N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide CAS No. 920529-37-9](/img/structure/B12894951.png)
N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)decanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a sec-butyl group, a pyrrolidine ring, and a decanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)decanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a decanoic acid derivative with a suitable amine, such as sec-butylamine, under conditions that promote amide bond formation. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with pyrrolidine in the presence of a base.
Industrial Production Methods
Industrial production of N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)decanamide may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The pyrrolidine ring can participate in substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases for Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: sec-Butyl alcohol, sec-butyl ketone.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)decanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)octanamide: Similar structure with an octanamide backbone.
N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)hexanamide: Similar structure with a hexanamide backbone.
特性
CAS番号 |
920529-37-9 |
|---|---|
分子式 |
C21H40N2O2 |
分子量 |
352.6 g/mol |
IUPAC名 |
N-butan-2-yl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)decanamide |
InChI |
InChI=1S/C21H40N2O2/c1-4-6-7-8-9-10-11-14-21(25)23(19(3)5-2)18-15-20(24)22-16-12-13-17-22/h19H,4-18H2,1-3H3 |
InChIキー |
QVEVAGLMFDSPTD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)N(CCC(=O)N1CCCC1)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


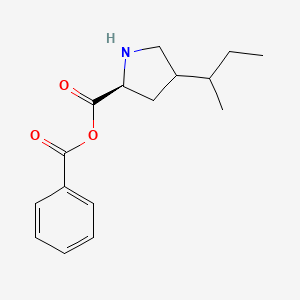
![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)

![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
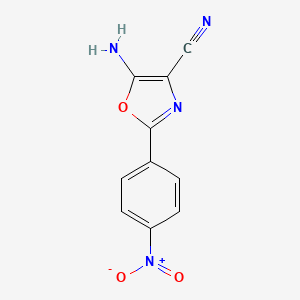
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)
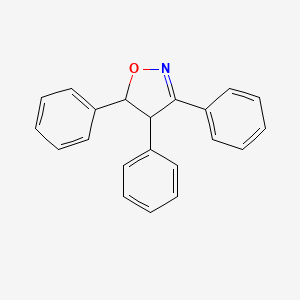
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)

